Superior In Vitro Potency of Itraconazole versus Fluconazole Against Vaginal Candida albicans Clinical Isolates
In a 2025 multi-drug comparative analysis of 163 vaginal Candida albicans clinical isolates from three Saudi Arabian hospitals, itraconazole demonstrated substantially lower MIC50, MIC90, and MFC values compared to fluconazole, indicating superior in vitro antifungal activity [1]. Itraconazole recorded among the lowest MIC and MFC values overall, second only to amphotericin B, while fluconazole exhibited the highest MIC50 (13.79 μg/mL), MIC90 (27.59 μg/mL), and MFC (37.93 μg/mL) with an 85% resistance rate [1].
| Evidence Dimension | In vitro antifungal susceptibility (MIC and MFC) |
|---|---|
| Target Compound Data | Itraconazole: Low MIC and MFC (exact values not reported; ranked second only to amphotericin B among six antifungals tested) |
| Comparator Or Baseline | Fluconazole: MIC50 13.79 μg/mL, MIC90 27.59 μg/mL, MFC 37.93 μg/mL; 85% resistance rate |
| Quantified Difference | Itraconazole demonstrated significantly lower MIC50, MIC90, and MFC values compared to fluconazole (p < 0.001); fluconazole exhibited an 85% resistance rate among isolates |
| Conditions | Broth microdilution testing per CLSI M27-A3 standards; 163 vaginal C. albicans clinical isolates; tested alongside voriconazole, ketoconazole, nystatin, and amphotericin B |
Why This Matters
Procurement decisions for vaginal candidiasis treatment should prioritize itraconazole over fluconazole in regions with documented high fluconazole resistance rates, as in vitro susceptibility data directly correlates with clinical treatment failure risk.
- [1] Alshehri M, et al. Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. J Clin Med. 2025;14(20):7266. doi:10.3390/jcm14207266. View Source
